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Compound of Interest

(3-Methoxy-2-
Compound Name:
nitrophenyl)methanol

cat. No.: B1589179

A Comprehensive Spectroscopic Guide to 3-
Methoxy-2-nitrobenzyl Alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-
nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermediate in various synthetic applications.
For researchers, scientists, and professionals in drug development, accurate structural
elucidation is paramount. This document synthesizes predictive data and established principles
of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a
robust characterization of the target molecule. We will explore not just the data itself, but the
underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Properties

3-Methoxy-2-nitrobenzyl alcohol is an aromatic compound featuring a benzyl alcohol core
substituted with a methoxy (-OCH?s) group at the C3 position and a nitro (-NO2) group at the C2
position. This specific substitution pattern creates a unique electronic environment that is
reflected in its spectroscopic signatures.

e Chemical Formula: CsHsNOa4[1]
e Molecular Weight: 183.16 g/mol [1]

o |[UPAC Name: (3-methoxy-2-nitrophenyl)methanol[1]
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Caption: Molecular structure of 3-methoxy-2-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The analysis below is based on established substituent effects on
aromatic systems.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their electronic environment, and their proximity to other protons.

Predicted *H NMR Data (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Deshielded by
the adjacent
~7.65 d 1H H-6 electron-
withdrawing
nitro group.

Influenced by

both the nitro
~7.50 t 1H H-4

and methoxy

groups.

Least affected by

the electron-
~7.20 d 1H H-5 _ .

withdrawing

groups.

Benzylic protons
~4.90 S 2H -CH20H adjacent to an

oxygen atom.

Typical chemical
~3.95 S 3H -OCHs shift for methoxy
protons.

| ~2.5-3.5| br s | 1H | -OH | Broad singlet, position is concentration and solvent dependent. |

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals
for the three aromatic protons, consistent with a trisubstituted benzene ring. The electron-
withdrawing nitro group at C2 will cause a significant downfield shift (deshielding) for the
adjacent proton at C6. The methoxy group at C3 is an electron-donating group, which would
typically shield adjacent protons, but its effect is modulated by the powerful nitro group. The
benzylic protons (-CH2) appear as a singlet as they have no adjacent protons, and the methoxy
protons also appear as a sharp singlet. The hydroxyl proton signal is often broad and its
chemical shift can vary.
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3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and their

electronic environments.

Predicted 3C NMR Data (in CDCls, 101 MHz)

Chemical Shift (6, ppm) Assignment Rationale

Aromatic carbon attached
~151.5 C-3 to the electron-donating
methoxy group.

Aromatic carbon directly
~140.0 C-2 bonded to the electron-
withdrawing nitro group.

Quaternary carbon attached to

~137.0 C-1
the CH20H group.

~133.0 C-4 Aromatic CH carbon.
Aromatic CH carbon,

~129.5 C-6 deshielded by the adjacent
nitro group.

~123.0 C-5 Aromatic CH carbon.
Benzylic carbon attached to

~60.0 -CHz20H

oxygen.

~56.5 | -OCHs | Carbon of the methoxy group. |

Interpretation: Six distinct signals are expected for the aromatic carbons, and two for the
aliphatic carbons. The carbon attached to the nitro group (C2) and the carbon attached to the
methoxy group (C3) will be significantly shifted downfield. The benzylic carbon (-CH20H) and
the methoxy carbon (-OCHs) will appear in the aliphatic region of the spectrum. The chemical
shifts are estimated based on data from similar substituted benzyl alcohols.[2]

Experimental Protocol: NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 3-methoxy-2-nitrobenzyl alcohol in ~0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

 Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to optimize magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width
of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
obtain singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer
acquisition time are required due to the lower natural abundance of 13C.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical
shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber

(cm—) Intensity Functional Group Vibrational Mode
3500 - 3200 Broad O-H Stretching

3100 - 3000 Medium C-H (aromatic) Stretching

2950 - 2850 Medium C-H (aliphatic) Stretching

~1525 Strong N-O (nitro) Asymmetric Stretching
~1350 Strong N-O (nitro) Symmetric Stretching
1600, 1475 Medium-Weak C=C (aromaitic) Stretching

~1250 Strong C-O (aryl ether) Stretching
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| ~1050 | Strong | C-O (alcohol) | Stretching |

Interpretation: The IR spectrum will be dominated by several key features. A broad, strong
absorption band in the 3500-3200 cm~1 region is characteristic of the O-H stretching vibration
of the alcohol group. Two very strong peaks around 1525 cm~! and 1350 cm~1 are definitive
evidence for the nitro group (asymmetric and symmetric N-O stretching, respectively). Strong
absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will
also be prominent.

Experimental Protocol: IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid 3-methoxy-2-nitrobenzyl alcohol
sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric (COz, H20) and instrument-related absorptions.

o Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with
the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

o Data Processing: The software automatically performs the background subtraction, providing
the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data
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miz Proposed Fragment Rationale
183 [M]* Molecular ion
166 [M - OH]* Loss of the hydroxyl radical.
Dehydration, a common
165 [M - H20]* _
fragmentation for alcohols.[3]
Loss of formaldehyde from the
153 [M - CH20]* _
benzyl alcohol moiety.
Loss of a nitro group and a
136 [M - NO2z - HJ*

hydrogen atom.

| 107 | [C7H7O]* | Fragment corresponding to a methoxybenzyl cation. |

Interpretation: The molecular ion peak [M]* should be observed at m/z 183. Due to the
presence of the aromatic ring, this peak is expected to be reasonably prominent. Common
fragmentation pathways for benzyl alcohols include the loss of water (H20, 18 amu) to give a
peak at m/z 165, and the loss of a hydroxyl radical (*OH, 17 amu) resulting in a peak at m/z
166.[4] The nitro group can be lost as *NO:z (46 amu). Alpha-cleavage between the aromatic
ring and the CH20H group is also possible.

[CsHoNOa4]*
m/z = 183

(Molecular lon)

~«OH - H20 “H - *NO2

[CsHsNOs]* [CsH7NOs]* [C7HeO2]*

m/z = 166 m/z = 165 m/z =122
-*CHs

[C7H7O]*

m/z = 107
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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